molecular formula C13H12Cl3NO2 B14009569 1,1,1-Trichloro-3-(6-methoxyquinolin-4-yl)propan-2-ol CAS No. 5443-15-2

1,1,1-Trichloro-3-(6-methoxyquinolin-4-yl)propan-2-ol

Cat. No.: B14009569
CAS No.: 5443-15-2
M. Wt: 320.6 g/mol
InChI Key: ZCRUVFSJUVJMSI-UHFFFAOYSA-N
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Description

1,1,1-Trichloro-3-(6-methoxyquinolin-4-yl)propan-2-ol is a chemical compound with the molecular formula C13H12Cl3NO2 It is characterized by the presence of a quinoline ring substituted with a methoxy group at the 6th position and a trichloromethyl group at the 1st position of the propanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1-Trichloro-3-(6-methoxyquinolin-4-yl)propan-2-ol typically involves the reaction of 6-methoxyquinoline with trichloroacetaldehyde under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trichloro-3-(6-methoxyquinolin-4-yl)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of dechlorinated products.

    Substitution: The trichloromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline carboxylic acids, while reduction can produce alcohol derivatives.

Scientific Research Applications

1,1,1-Trichloro-3-(6-methoxyquinolin-4-yl)propan-2-ol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1,1-Trichloro-3-(6-methoxyquinolin-4-yl)propan-2-ol involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, disrupting its function and leading to potential antimicrobial or anticancer effects. The trichloromethyl group may also play a role in the compound’s reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • 1,1,1-Trichloro-3-(quinolin-2-yl)propan-2-ol
  • 1,1,1-Trichloro-3-(quinolin-4-yl)propan-2-ol
  • 1,1,1-Trichloro-3-(6-chloroquinolin-4-yl)propan-2-ol

Uniqueness

1,1,1-Trichloro-3-(6-methoxyquinolin-4-yl)propan-2-ol is unique due to the presence of the methoxy group at the 6th position of the quinoline ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and effects.

Properties

CAS No.

5443-15-2

Molecular Formula

C13H12Cl3NO2

Molecular Weight

320.6 g/mol

IUPAC Name

1,1,1-trichloro-3-(6-methoxyquinolin-4-yl)propan-2-ol

InChI

InChI=1S/C13H12Cl3NO2/c1-19-9-2-3-11-10(7-9)8(4-5-17-11)6-12(18)13(14,15)16/h2-5,7,12,18H,6H2,1H3

InChI Key

ZCRUVFSJUVJMSI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)CC(C(Cl)(Cl)Cl)O

Origin of Product

United States

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